1,4,7-Trioxa-10-azacyclododecane

Description

Overview of Azacrown Ethers as Macrocyclic Ligands

Azacrown ethers represent a significant class of macrocyclic ligands, which are large-ring molecules known for their ability to selectively bind with various ions and small molecules. These compounds are structurally analogous to crown ethers, but with one or more oxygen atoms in the ring replaced by a nitrogen atom. epfl.ch This substitution of a less electronegative nitrogen atom for an oxygen atom makes the electron pair on the nitrogen more available for complexing with cations. e-bookshelf.de

The unique structure of azacrown ethers, incorporating both nitrogen and oxygen atoms, gives them versatile binding capabilities. chemimpex.com They can form stable complexes with a wide range of metal cations, including alkali and alkaline earth metals. chemimpex.com The nitrogen atoms in the ring can also be functionalized with sidearms, creating "lariat" crown ethers with enhanced and more specific binding properties. wikipedia.org The complexing abilities of azacrown ethers are intermediate between those of all-oxygen crown ethers, which favor alkali and alkaline-earth metal ions, and the all-nitrogen (peraza) macrocycles, which have a strong affinity for heavy-metal cations. e-bookshelf.de This tunability makes them valuable in various chemical applications.

Historical Context and Significance in Macrocyclic Chemistry

The field of macrocyclic chemistry was revolutionized in 1967 by Charles Pedersen's discovery of crown ethers. wikipedia.org His work demonstrated that these cyclic polyethers could strongly and selectively bind alkali metal cations, opening up new avenues in host-guest chemistry. wikipedia.org This groundbreaking research earned him a share of the 1987 Nobel Prize in Chemistry. e-bookshelf.de

While the synthesis of some cyclic amines predates Pedersen's discovery, the recognition of the powerful complexing properties of macrocycles containing heteroatoms like nitrogen gained significant momentum following his work. e-bookshelf.de The development of azacrown ethers was a natural progression, aiming to create macrocycles with even stronger and more diverse binding capabilities. e-bookshelf.de Researchers realized that incorporating nitrogen atoms into the crown ether framework could lead to molecules with the ability to recognize and form strong interactions with a wider variety of metal ions. e-bookshelf.de The synthesis and study of azacrown ethers have since become a major area of research within macrocyclic chemistry, with extensive reviews on their synthesis being published as early as 1989. acs.org

Structural Characteristics and Donor Atom Set of 1,4,7-Trioxa-10-azacyclododecane

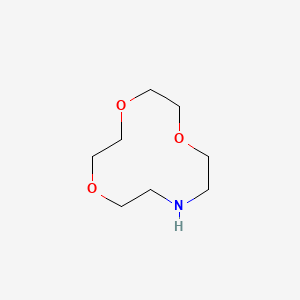

This compound, also known as 1-Aza-12-crown-4, is a 12-membered macrocyclic ring. nih.govwikipedia.org Its structure consists of a repeating sequence of ethylene (B1197577) units (-CH2-CH2-) linked by three ether (-O-) groups and one secondary amine (-NH-) group. nih.gov This arrangement results in a total of four donor atoms within the ring: three oxygen atoms and one nitrogen atom.

The presence of both "hard" oxygen donors and a "softer" nitrogen donor gives this molecule a unique ability to coordinate with a variety of cations. The size of the central cavity and the arrangement of these donor atoms are key factors in its selective binding properties. The nitrogen atom, in particular, enhances its binding capabilities compared to its all-oxygen analogue, 12-crown-4 (B1663920). chemimpex.com

| Property | Value |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| Number of Donor Atoms | 4 (3 Oxygen, 1 Nitrogen) |

| Ring Size | 12 members |

Nomenclature and Synonyms

The systematic IUPAC name for this compound is this compound. nih.gov However, it is more commonly known in the scientific literature by its crown ether nomenclature, 1-Aza-12-crown-4 . chemimpex.comnih.gov This naming convention, proposed by Pedersen, indicates a 12-membered ring ("12-crown") containing a total of four heteroatoms ("-4"), with one of them being a nitrogen atom ("1-Aza"). e-bookshelf.de

The compound is also referred to by several other synonyms, which are listed in various chemical databases and supplier catalogs.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Crown Ether Name | 1-Aza-12-crown-4 |

| Other Synonyms | 1-Aza-12-crown 4-Ether, Aza-12-crown-4 |

A comprehensive list of identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 41775-76-2 |

| PubChem CID | 545817 |

| EC Number | 255-549-0 |

| InChI | 1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 |

| InChIKey | QNSRHBOZQLXYNV-UHFFFAOYSA-N |

| SMILES | C1COCCOCCOCCN1 |

Properties

IUPAC Name |

1,4,7-trioxa-10-azacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRHBOZQLXYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194606 | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41775-76-2 | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41775-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041775762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trioxa-10-azacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-trioxa-10-azacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1,4,7 Trioxa 10 Azacyclododecane

Primary Synthetic Routes for the Parent Macrocycle

The synthesis of aza-crown ethers like 1,4,7-Trioxa-10-azacyclododecane presents challenges common to the preparation of macrocyclic molecules. wikipedia.org The primary approach involves carefully planned cyclization reactions.

Cyclization Reactions and Precursor Selection

The synthesis of the parent this compound macrocycle is typically achieved through cyclization reactions. A common and effective method is the Richman-Atkins synthesis, which is widely used for preparing azamacrocycles. clemson.eduacs.org This strategy often involves the reaction of two precursor molecules, a diol and a diamine derivative, under conditions that favor intramolecular ring closure over intermolecular polymerization.

The selection of appropriate precursors is critical for a successful synthesis. For this compound, a typical approach involves the reaction of triethylene glycol or a derivative with a protected ethanolamine. The use of protecting groups on the amine is essential to prevent unwanted side reactions and to direct the cyclization process. Tosyl (p-toluenesulfonyl) groups are frequently employed for this purpose, as they are stable under the reaction conditions and can be removed later. clemson.edu

An alternative strategy involves the reaction of a di-tosylated triethylene glycol with an amine. The tosyl groups act as good leaving groups, facilitating the nucleophilic substitution by the amine to form the macrocyclic ring.

Optimization of Reaction Conditions for Ring Closure

Optimizing the reaction conditions is crucial for maximizing the yield of the desired macrocycle and minimizing the formation of linear polymers and other byproducts. Key parameters that are often adjusted include:

High Dilution Principle: Carrying out the reaction at very low concentrations of the reactants favors intramolecular cyclization over intermolecular polymerization. This is because the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting.

Template Effect: The presence of a suitable metal cation can act as a template, organizing the precursor molecules in a conformation that facilitates ring closure. For the synthesis of this compound, alkali metal cations can be effective.

Choice of Solvent and Base: The solvent and base used can significantly influence the reaction rate and yield. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. The choice of base, such as sodium hydride or potassium carbonate, is critical for deprotonating the amine or alcohol precursors, thereby activating them for nucleophilic attack. dtic.mil

N-Substitution and Functionalization Approaches

The nitrogen atom in the this compound ring provides a convenient handle for further modification and functionalization, allowing for the tailoring of the macrocycle's properties for specific applications. mdpi.comnih.gov

Introduction of Alkyl and Aryl Substituents

A wide variety of alkyl and aryl groups can be introduced at the nitrogen atom of the macrocycle. This is typically achieved through N-alkylation or N-arylation reactions. For instance, the reaction of the parent aza-crown ether with an appropriate alkyl halide or aryl halide in the presence of a base leads to the corresponding N-substituted derivative.

Examples of substituents that have been introduced include:

Methoxybenzyl: This group can be introduced for various purposes, including modifying the electronic properties of the macrocycle or serving as a protecting group that can be cleaved under specific conditions.

Ferrocenylmethyl: The incorporation of a ferrocenyl moiety introduces redox activity to the aza-crown ether, making it potentially useful in electrochemical sensors or as a redox-switchable ligand.

Phenyl: The attachment of a phenyl group can enhance the lipophilicity of the macrocycle and introduce possibilities for further functionalization of the aromatic ring. nih.govmdpi.com

Table 1: Examples of N-Substituted this compound Derivatives

| Substituent | Synthetic Method | Potential Application |

| Methoxybenzyl | N-alkylation with methoxybenzyl chloride | Modified electronic properties, protecting group |

| Ferrocenylmethyl | N-alkylation with ferrocenylmethyl chloride | Electrochemical sensing, redox-switchable ligands |

| Phenyl | N-arylation with a phenyl halide | Increased lipophilicity, further functionalization |

Attachment of Functional Moieties for Specific Applications

The versatility of the aza-crown ether platform allows for the attachment of a wide range of functional moieties to tailor its properties for specific applications. nih.gov

Adamantyl: The bulky and lipophilic adamantyl group can be introduced to enhance the membrane permeability of the aza-crown ether. mdpi.comnih.gov This is particularly relevant in the context of developing ionophores or drug delivery systems. mdpi.comnih.govnih.gov The synthesis typically involves the acylation of the aza-crown ether with adamantane-1-carbonyl chloride or a similar derivative. mdpi.comnih.gov

Coumarin (B35378): Coumarin is a fluorescent moiety, and its attachment to the aza-crown ether can lead to the development of fluorescent chemosensors. The fluorescence properties of the coumarin unit can be modulated by the binding of a cation to the crown ether cavity, allowing for the detection of specific metal ions.

Calix clemson.eduarene: Calixarenes are another class of macrocyclic compounds known for their ability to form host-guest complexes. nih.gov Conjugating a calix clemson.eduarene unit to this compound can create a ditopic receptor capable of binding both cations and neutral or anionic guest molecules simultaneously. nih.gov

Spirobenzopyran: Spirobenzopyrans are photochromic molecules that can switch between two different isomers upon irradiation with light. acs.orgnih.govscite.ai By attaching a spirobenzopyran unit to the aza-crown ether, it is possible to create a light-responsive system where the ion-binding properties of the crown ether can be controlled by light. acs.orgnih.govscite.ai

Table 2: Functional Moieties Attached to this compound

| Functional Moiety | Synthetic Strategy | Targeted Application |

| Adamantyl | Acylation with adamantane-1-carbonyl chloride | Ionophores, drug delivery |

| Coumarin | Amide coupling with a coumarin carboxylic acid | Fluorescent chemosensors |

| Calix clemson.eduarene | Covalent linkage through a spacer | Ditopic receptors |

| Spirobenzopyran | N-alkylation with a spirobenzopyran derivative | Photoswitchable ion binders |

Strategies for Introducing Proton-Ionizable Groups

The introduction of proton-ionizable groups, such as carboxylic acids or phenols, onto the aza-crown ether framework can impart pH-sensitivity to its ion-binding properties. dtic.mil This allows for the control of cation binding and release by simply adjusting the pH of the solution. dtic.mil

A common strategy for introducing a carboxylic acid group involves the N-alkylation of the aza-crown ether with an ester-containing alkyl halide, followed by hydrolysis of the ester to the corresponding carboxylic acid. For example, reaction with ethyl bromoacetate (B1195939) followed by hydrolysis would yield an N-acetic acid derivative. The presence of such groups is crucial for applications like ion-selective electrodes and in the development of agents for medical imaging. researchgate.net

Purification Techniques and Purity Assessment in Macrocycle Synthesis

The purification of macrocycles like this compound from the reaction mixture, which may contain unreacted starting materials, linear polymers, and other byproducts, is a critical step in its synthesis.

Purification Techniques:

A variety of chromatographic and non-chromatographic methods are employed to isolate the desired macrocycle.

Flash Chromatography: This is a widely used technique for the purification of crown ethers and their derivatives. santaisci.com By using a quaternary solvent system with a flash chromatography system, complex mixtures with components of varying polarities can be effectively separated. santaisci.com The crude product is typically adsorbed onto silica (B1680970) gel and eluted with a gradient of solvents, such as dichloromethane (B109758) and methanol (B129727). santaisci.com

Recrystallization: Given that this compound is a solid at room temperature, recrystallization is an effective method for purification. chemimpex.comvwr.comsigmaaldrich.com The choice of solvent is crucial and depends on the solubility of the macrocycle and impurities.

Distillation: For thermally stable, unfunctionalized crown ethers, vacuum distillation can be used for purification. orgsyn.org However, this method is less common for industrial-scale purification of ethers due to the risk of peroxide formation at high temperatures. google.com

Complexation: A unique method for purifying crown ethers involves their selective complexation with specific salts. orgsyn.orggoogle.com The crown ether can be dissolved in an organic solvent with a salt like potassium acetate (B1210297) or sodium acetate to form a complex salt, which can then be purified. The pure crown ether is subsequently recovered by adding water to the purified solution. google.com For example, 18-crown-6 (B118740) can be purified by forming a complex with acetonitrile, which precipitates from the solution. The pure crown is then obtained by removing the acetonitrile under vacuum. orgsyn.org

Purity Assessment:

Once purified, the identity and purity of this compound must be confirmed using various analytical techniques.

Chromatographic Methods:

Gas Chromatography (GC): Purity can be assessed by GC, with some suppliers guaranteeing a purity of ≥97%. chemimpex.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for determining the purity of the final product. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized macrocycle. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound, confirming the successful synthesis of the macrocycle. researchgate.net

Titrimetric Analysis: Acid-base titration can be used to determine the purity of the aza crown ether, with some commercial products specifying a purity of ≥98.0% by this method. vwr.comtcichemicals.com

Physical Constants: The melting point of the purified compound is a key indicator of purity. The reported melting point for this compound is in the range of 54-58 °C. chemimpex.comvwr.com

The following table summarizes common purity assessment methods and findings for this compound.

| Analysis Method | Typical Purity/Finding | Reference |

| Titrimetric Analysis | ≥98.0% | vwr.comtcichemicals.com |

| Gas Chromatography (GC) | ≥97% | chemimpex.com |

| Melting Point | 54 - 58 °C | chemimpex.comvwr.com |

| Boiling Point | 58 - 62 °C @ 0.005 mmHg | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₇NO₃ | chemimpex.comvwr.comsigmaaldrich.com |

| Molecular Weight | 175.23 g/mol | chemimpex.comvwr.comsigmaaldrich.com |

Coordination Chemistry of 1,4,7 Trioxa 10 Azacyclododecane and Its Derivatives

Metal Ion Complexation Behavior

The presence of both oxygen and nitrogen donor atoms in the 12-membered ring of 1,4,7-Trioxa-10-azacyclododecane imparts unique complexation properties compared to its all-oxygen analogue, 12-crown-4 (B1663920). The nitrogen atom introduces a site for potential functionalization, allowing for the tuning of the ligand's electronic and steric properties, and consequently, its metal ion selectivity and complex stability.

The thermodynamic parameters of complexation, including the stability constant (logK), enthalpy change (ΔH°), and entropy change (ΔS°), provide fundamental insights into the driving forces behind the formation of metal-ligand complexes.

The stability constant (logK) is a measure of the strength of the interaction between a ligand and a metal ion at equilibrium. For this compound and its derivatives, these constants have been determined using various techniques, including potentiometry and calorimetry.

For the parent this compound (aza-12-crown-4), stability constants have been reported for several divalent metal ions in aqueous solution. For instance, at 298 K and an ionic strength of 0.5 mol dm⁻³ (NaNO₃), the logK value for the formation of the [Cd(aza-12-crown-4)]²⁺ complex was determined to be 2.80 ± 0.05 by differential pulse polarography and 2.68 ± 0.03 by glass electrode potentiometry. acs.org For the [Cu(aza-12-crown-4)]²⁺ complex under the same conditions, the logK was found to be 6.00 ± 0.05. acs.org The stability constant for the [Pb(aza-12-crown-4)]²⁺ complex was reported as 3.75 ± 0.03. acs.org

The complexation of lithium ions with a derivative, 1-benzyl-1-aza-12-crown-4, has been studied in non-aqueous solvents. In propylene (B89431) carbonate, the log K for the formation of the [Li(1-benzyl-aza-12-crown-4)]⁺ complex was determined to be 2.90 when using LiClO₄. acs.org In acetonitrile (B52724), the complexation was found to be weaker. acs.org The stability of lithium complexes with crown ethers is influenced by the anion of the lithium salt used, with a correlation observed between the stability of the complex and the increase in conductance of the complexed cation relative to the free cation in propylene carbonate. acs.org

Table 1: Stability Constants (logK) for Metal Complexes of this compound and its Derivative Interactive data table available in the online version of this article.

| Ligand | Metal Ion | Solvent | Temperature (K) | Ionic Strength (M) | logK | Method | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Cd²⁺ | Water | 298 | 0.5 (NaNO₃) | 2.80 ± 0.05 | DPP | acs.org |

| This compound | Cd²⁺ | Water | 298 | 0.5 (NaNO₃) | 2.68 ± 0.03 | GEP | acs.org |

| This compound | Cu²⁺ | Water | 298 | 0.5 (NaNO₃) | 6.00 ± 0.05 | DPP | acs.org |

| This compound | Pb²⁺ | Water | 298 | 0.5 (NaNO₃) | 3.75 ± 0.03 | DPP | acs.org |

The enthalpy (ΔH°) and entropy (ΔS°) changes associated with complexation reveal whether the process is driven by favorable enthalpic contributions (e.g., strong electrostatic interactions) or entropic gains (e.g., desolvation of the ion and ligand).

For the complexation of lithium ions with 1-benzyl-1-aza-12-crown-4 in propylene carbonate at 298.15 K, the reaction is characterized by a favorable enthalpy change (ΔH° = -21.9 kJ mol⁻¹) and a slightly unfavorable entropy change (TΔS° = -5.4 kJ mol⁻¹), indicating that the formation of the complex is an enthalpy-driven process. acs.org In contrast, for the same ligand in acetonitrile, the enthalpy change is positive (ΔH° = +8.4 kJ mol⁻¹), suggesting that the complexation in this solvent is entropically driven. acs.org This highlights the significant role of the solvent in the thermodynamics of complexation. acs.org Generally, complexation reactions of cations with crown ethers and related ligands often exhibit enthalpy-entropy compensation. sigmaaldrich.com

Table 2: Thermodynamic Parameters for the Complexation of Li⁺ with 1-Benzyl-1-aza-12-crown-4 at 298.15 K Interactive data table available in the online version of this article.

| Solvent | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Propylene Carbonate | -21.9 | -5.4 | -16.5 | acs.org |

The selectivity of a ligand for a particular metal ion is a key feature for its practical applications, such as in ion-selective electrodes, separation processes, and sensing.

The selectivity of this compound (aza-12-crown-4) and its parent compound, 12-crown-4, is influenced by the match between the cation's ionic radius and the ligand's cavity size. researchgate.net Theoretical studies using density functional theory (DFT) have provided insights into these selectivity trends.

For 12-crown-4, it is known to be specific for the lithium cation (Li⁺). wikipedia.org DFT calculations on benzo-12-crown-4, a related derivative, suggest that the Li⁺ ion fits well within the cavity, while Na⁺ is slightly displaced, and K⁺ is significantly outside the cavity, indicating a selectivity order of Li⁺ > Na⁺ > K⁺. researchgate.net The introduction of a nitrogen atom in the aza-12-crown-4 structure can modulate this selectivity. The nitrogen atom can enhance binding capabilities compared to traditional crown ethers. researchgate.net

Furthermore, polymeric membranes functionalized with 12-crown-4 have demonstrated the ability to selectively transport LiCl over NaCl. rsc.org This selectivity arises from the stronger binding of Na⁺ ions by the 12-crown-4 units in an aqueous environment, which reduces the mobility of Na⁺ relative to Li⁺. rsc.org

While comprehensive experimental data on the selectivity of this compound for a full range of alkali and alkaline earth metals is limited in the reviewed literature, the available information and theoretical studies on related compounds suggest a preference for smaller cations like Li⁺ and Na⁺ over larger ones like K⁺, and likely a similar trend for alkaline earth metals with a preference for smaller ions like Ca²⁺ over larger ones like Ba²⁺.

Selectivity Profiles for Various Metal Cations

Transition Metal Ion Selectivity (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺)

The coordination of this compound with transition metal ions is a subject of significant interest, although specific stability constants for its complexes with many common transition metals are not widely reported in the literature. However, studies on closely related macrocyclic ligands provide valuable insights into the expected selectivity trends.

For instance, the stability of complexes with the macrocyclic ligand 1-oxa-4,7,10-triazacyclododecane-N,N',N''-triacetic acid (cODTA) shows an inversion of the typical Irving-Williams order for Co(II) and Ni(II) complexes. nih.gov The Irving-Williams series predicts an increase in stability for high-spin octahedral complexes across the first-row transition metals, from Mn(II) to Zn(II), with a peak at Cu(II).

Research on the complexes of a hexamethyl-substituted tetraazacyclotetradecadiene ligand (Me6 researchgate.netdieneN4) with Cu²⁺, Ni²⁺, and Zn²⁺ in a 0.1 M NaCl ionic medium at 298 K revealed the following stability constants:

| Metal Ion | Ligand | Log β (Stability Constant) |

| Cu²⁺ | Me6 researchgate.netdieneN4 | 24.3 |

| Ni²⁺ | Me6 researchgate.netdieneN4 | 14.1 |

| Zn²⁺ | Me6 researchgate.netdieneN4 | 10.9 |

| Table 1: Stability constants for complexes of a related tetraaza macrocyclic ligand. researchgate.net |

These data clearly indicate a higher affinity of the macrocycle for Cu²⁺ over Ni²⁺ and Zn²⁺, which is consistent with the Irving-Williams series. researchgate.net While these values are for a different ligand system, they suggest a similar trend would likely be observed for this compound, with Cu²⁺ forming the most stable complex among the first-row transition metals. The precise stability constants for the complexes of this compound with Cu²⁺, Ni²⁺, Zn²⁺, Cd²⁺, and Hg²⁺ would require further experimental determination.

Lanthanide Metal Ion Selectivity (e.g., Tb(III), Dy(III), Gd³⁺)

The complexation of lanthanide ions by this compound and its derivatives is of interest for applications in areas such as magnetic resonance imaging (MRI) and luminescence. The coordination chemistry of lanthanides is largely governed by the electrostatic nature of the metal-ligand interaction and the size of the lanthanide ion, which steadily decreases across the series (the lanthanide contraction).

The coordination chemistry of metal-DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid) complexes is extensively studied, and it is known that these ligands form highly stable complexes with lanthanide ions. researchgate.net Generally, the coordination number for lanthanide complexes is 8 or 9. researchgate.net The structural diversity of lanthanide complexes is significant due to the absence of strong ligand field effects, leading to small energy differences between various coordination geometries.

Heavy Metal Ion Sensing and Binding (e.g., Pb²⁺, Hg²⁺)

The development of chemosensors for the detection of toxic heavy metal ions such as Pb²⁺ and Hg²⁺ is an active area of research. Aza-crown ethers are attractive platforms for the design of such sensors due to their ability to selectively bind these metal ions.

A derivative of this compound, N-ferrocenylmethyl-1,4,7-trioxa-10-azacyclododecane, has been shown to be an effective electrochemical sensor for the selective recognition of Hg²⁺ in water. rsc.org This demonstrates the potential of functionalized this compound derivatives in the development of selective heavy metal sensors. The incorporation of a redox-active ferrocene (B1249389) unit allows for the electrochemical detection of the binding event. While this study focuses on Hg²⁺, the development of similar derivatives with different recognition moieties could lead to sensors for other heavy metals like Pb²⁺.

Influence of Solvent and Anions on Complexation Equilibria

The stability and structure of metal complexes of this compound are influenced by the surrounding environment, including the solvent and the presence of coordinating anions.

The solvent can affect complexation equilibria through several mechanisms, including the solvation of the metal ion, the ligand, and the resulting complex. Thermodynamic studies on anion complexation by a cyclopentaleucine derivative in different solvents have shown that the binding affinity is significantly affected by the solvent's ability to solvate the species involved. researchgate.net

Structural Characterization of Metal Complexes

X-ray Crystallographic Analysis of Metal-Macrocycle Adducts

X-ray crystallography is a powerful technique for the direct visualization of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. While specific crystal structures of this compound complexed with the transition or lanthanide metals listed in the preceding sections are not widely available in the refereed literature, the Crystallography Open Database (COD) contains an entry for this compound (COD ID: 2010997), which may correspond to the uncomplexed ligand or a simple salt. nih.gov

A comparative crystallographic study has been reported for 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione and its oxygen analog, 1,4,7-trioxa-10,13-diazacyclopentadecane-9,14-dione. illinoisstate.edu This provides some insight into the structural features of related oxa-aza macrocycles.

Conformational Analysis of Ligand in Metal-Bound State

The conformation of the this compound ligand is a critical factor in its coordination chemistry, as it must adopt a suitable arrangement to bind a metal ion effectively. The Dale convention is often used to describe the conformations of macrocycles based on the sequence of torsion angles. mdpi.com

Systematic conformational analyses of 12-membered oxa and thia macrocycles have shown that the coordination requirements of a metal ion modify the relationship between cluster populations and relative molecular mechanics energies. bath.ac.uk For oxa donors, the conformer, with the donor atoms in a square-planar arrangement, is predominant for metal-coordinated macrocycles. In contrast, the conformer is found in cis-octahedral complexes, and the conformer does not typically bind in an endo-dentate fashion. bath.ac.uk

Studies on the functionalized derivatives of the related 1,4,7-trithia-10-aza-cyclododecane ( chemimpex.comaneNS3) have revealed that the macrocyclic unit can adopt various conformations, such as the square-shaped conformation. mdpi.com The specific conformation adopted by this compound in its metal complexes will depend on the size and coordination preferences of the metal ion, as well as the presence of other coordinating ligands or anions.

Investigations of Sidearm Participation in Metal Chelation

The coordination properties of the this compound macrocycle are significantly influenced by the functionalization of its single secondary amine group. Attaching pendant sidearms containing additional donor atoms can enhance both the stability and selectivity of metal ion chelation. Research into derivatives of this and similar mixed-donor macrocycles demonstrates that these sidearms play a crucial role in the coordination sphere of the metal ion.

A pertinent example can be found in studies of analogous 12-membered macrocycles, such as those based on a 1,7-dioxa-4,10-diazacyclododecane (B1198599) platform. mdpi.com In one such study, two derivatives were synthesized with different pendant arms attached to the nitrogen atoms: one with acetate (B1210297) arms (tO2DO2A) and another with piperidineacetamide arms (tO2DO2AM_Pip_). mdpi.com X-ray crystallographic analysis of the manganese(II) complex with the acetate-functionalized ligand, [Mn(tO2DO2A)(H₂O)], revealed that the metal ion is seven-coordinate. mdpi.com The coordination environment is comprised of six donor atoms from the ligand—the two ether oxygen atoms, the two amine nitrogen atoms from the macrocyclic ring, and one oxygen atom from each of the two acetate sidearms—plus a single water molecule. mdpi.com This structure provides direct evidence of the active participation of the pendant acetate arms in the chelation of the metal ion. mdpi.com

The conformation of the ligand in this complex is similar to that observed in certain complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), where pendant arms that are not involved in coordination are typically protonated. mdpi.com The effectiveness of different pendant arms in coordinating with metal ions is a central theme in the design of macrocyclic chelators for specific applications. mdpi.com

Electrochemical Aspects of Metal Complexation

The interaction between metal ions and ligands like this compound and its derivatives can be effectively studied through electrochemical methods. These techniques are foundational for the development of electrochemical sensors, as the binding of a charged metal ion alters the electronic properties of the macrocyclic ligand, leading to a measurable change in electrochemical signals. mdpi.comchemimpex.com

Protonation Constants of Oxidized and Reduced Species

The stability of metal complexes with aza-crown ethers is highly dependent on pH. The nitrogen atoms in the macrocyclic ring can be protonated, and there is a direct competition between protons and metal ions for these binding sites. mdpi.com The protonation constants (log KH) quantify the affinity of the ligand's basic sites, primarily the amine nitrogens, for protons. These values are typically determined through pH-potentiometric titrations. mdpi.com

For derivatives of the related 1,7-dioxa-4,10-diazacyclododecane, the protonation constants provide insight into this behavior. The first two constants (log KH₁ and log KH₂) correspond to the protonation of the two amine nitrogen atoms. mdpi.com Understanding these constants is a prerequisite for studying the thermodynamics of metal complexation, as the ability of a metal ion to form a stable complex is linked to its ability to displace these protons. mdpi.com

Below is a table of protonation constants for two such derivative ligands, determined at 25 °C with an ionic strength of 0.15 M NaCl. mdpi.com

| Ligand | log KH₁ | log KH₂ |

| tO2DO2A | 9.49 | 6.54 |

| tO2DO2AM_Pip | 8.92 | 7.02 |

Table 1: Protonation constants of 1,7-dioxa-4,10-diazacyclododecane-based ligands. Data sourced from MDPI. mdpi.com

Electrochemical Recognition and Sensing of Metal Ions

The inherent ability of this compound and its derivatives to selectively bind cations makes them valuable components in the development of electrochemical sensors. chemimpex.comnih.gov The principle behind this application is that the coordination of a metal ion within the macrocyclic cavity causes a distinct electrochemical response, which can be used for detection and quantification. nih.gov

The selectivity of these sensors is governed by the specific fit between the metal ion and the ligand's binding pocket, which is defined by the cavity size, the type of donor atoms (oxygen and nitrogen), and the geometry of the macrocycle. chemimpex.comnih.gov This allows for the design of sensors that are highly selective for a target metal ion over other potentially interfering ions. nih.gov For instance, in related complex systems, a ligand's three-dimensional structure can impart selectivity between ions of similar charge but different sizes, such as Zn²⁺ and Cd²⁺. nih.gov

Electrochemical techniques like square wave stripping voltammetry are often employed in these sensing applications, as they can offer high sensitivity and very low detection limits, often in the nanomolar (nM) range. rsc.org The development of such sensors involves immobilizing the macrocyclic ligand onto an electrode surface. nih.gov When the electrode is exposed to a sample containing the target metal ion, the complexation event modulates the electron transfer at the electrode surface, generating a signal that is proportional to the concentration of the metal ion. nih.gov This makes these systems promising for applications in environmental monitoring and analytical chemistry. chemimpex.com

Supramolecular and Host Guest Chemistry Involving 1,4,7 Trioxa 10 Azacyclododecane

Formation of Host-Guest Systems with Various Guests

The defining characteristic of 1,4,7-trioxa-10-azacyclododecane (also known as aza-12-crown-4) in supramolecular chemistry is its ability to selectively bind cations, forming host-guest complexes. chemimpex.com The size of the macrocycle's cavity is a key determinant of its binding selectivity. wikipedia.org For the 12-crown-4 (B1663920) framework, there is a known high affinity for the lithium cation (Li⁺). wikipedia.org The oxygen and nitrogen atoms within the ring are perfectly positioned to coordinate with a cation that fits within this cavity, driven by favorable ion-dipole interactions. nih.gov

While the parent macrocycle shows selectivity based on cation size, its derivatives can be designed to target a wide range of guests. By modifying the nitrogen atom, researchers can introduce additional binding sites or functional groups that alter the host's affinity and selectivity. wikipedia.org Studies on related aza-crown ethers have demonstrated this versatility:

Alkali and Alkaline Earth Metals: Aza-crown ethers form stable complexes with alkali and alkaline earth metals. chemimpex.com For instance, density-functional theory (DFT) modeling of diaza-crown ethers revealed that they could bind calcium ions (Ca²⁺) more effectively than sodium (Na⁺) or potassium (K⁺) ions. nih.gov

Transition and Heavy Metal Ions: These compounds are also effective in binding transition and heavy metal cations. chemimpex.com The extraction abilities of a related tetra-aza-crown ether for transition metals were found to follow the order: Fe³⁺ > Cu²⁺ > Mn²⁺ > Co²⁺ > Cd²⁺ > Ni²⁺ > Zn²⁺ in a CH₂Cl₂ solvent. balikesir.edu.tr

Organic Molecules: Beyond inorganic cations, crown ether systems can be constructed to recognize organic guests, such as secondary ammonium (B1175870) salts, diazonium salts, and paraquat. nih.gov

The formation of these host-guest systems is a dynamic equilibrium process, the stability of which is often quantified by a binding or association constant.

Experimental Methodologies for Investigating Host-Guest Interactions

To study the formation, stoichiometry, and stability of host-guest complexes involving this compound and its derivatives, several experimental techniques are employed. These methods rely on detecting changes in the physical or chemical properties of the host or guest upon complexation.

Competitive binding assays are a powerful indirect method for determining binding affinities. These studies often involve a fluorescent probe that complexes with a receptor or guest. A competing, non-fluorescent compound is then introduced, which displaces the probe, leading to a measurable change in fluorescence.

A common application is the ethidium (B1194527) bromide (EB) displacement assay to study DNA binding. researchgate.net In this setup, EB (the fluorescent probe) intercalates with DNA, resulting in strong fluorescence. When a compound that also binds to DNA is added, it displaces the EB, causing a decrease in the fluorescence intensity. The extent of this decrease correlates with the binding affinity of the competing compound. researchgate.net

In the context of aza-crown ethers, a similar principle is used for ion sensing. For example, the ionophore effects of various aza-crown ethers have been screened by monitoring their ability to transport Ca²⁺ using the fluorescent indicator Fluo-4. nih.gov An increase in fluorescence intensity reflects a rise in cytoplasmic Ca²⁺, indicating the compound's ionophore activity. nih.gov

Spectroscopic titrations are a fundamental method for investigating host-guest interactions. This involves the incremental addition of a guest solution to a solution of the host and monitoring the resulting changes in the spectroscopic signal (e.g., absorbance or fluorescence).

UV-Vis Titrations: When a host-guest complex forms, the electronic environment of the chromophore (light-absorbing part) can change, leading to a shift in the UV-Vis absorption spectrum. By titrating a host solution with a guest, one can observe the growth or decay of specific absorption bands. For instance, in a study of a sensor for copper ions, titration with Cu(II) caused the original absorption peak at 336 nm to decrease while a new peak emerged at 380 nm, indicating the formation of the sensor-Cu(II) complex. nih.gov From these changes, a binding constant can be calculated using models like the Benesi-Hildebrand equation. nih.gov This method can also be used to determine the stoichiometry of the complex. unipd.it

Fluorescence Titrations: This technique is highly sensitive and is used when the host molecule (or a derivative) is fluorescent. The binding of a guest can either enhance ("turn-on") or quench ("turn-off") the fluorescence. For example, derivatives of aza-crown ethers functionalized with an anthracene (B1667546) group have been designed as fluorescent chemosensors. nih.gov The fluorescence of these compounds is selectively enhanced in the presence of specific metal ions like Cd(II) or Zn(II) at certain pH levels. nih.gov Similarly, naphthalene (B1677914) diimide molecules substituted with aza-crown ethers show a significant increase in fluorescence emission upon binding with cations like Ca²⁺. rsc.org

Applications in Molecular Recognition

The ability of this compound and its derivatives to selectively bind specific guests is the foundation of their application in molecular recognition. chemimpex.com This principle is harnessed to create functional chemical systems such as sensors and separation technologies. chemimpex.commiami.edu

Ion-Selective Sensors: By functionalizing the aza-crown ether with a signaling unit (a chromophore or fluorophore), highly selective sensors can be developed. nih.govrsc.org The binding of a target ion to the crown ether cavity triggers a change in the signaling unit, producing a detectable optical response. For example, a naphthalene diimide core substituted with an aza-15-crown-5 ether acts as a fluorescent sensor for Ca²⁺, while a version with aza-18-crown-6 provides a clear colorimetric readout for Na⁺ or K⁺. rsc.org These sensors are valuable for detecting and quantifying metal ions in environmental and biological samples. chemimpex.com

Separation Processes: The selective complexation of metal ions allows for the use of these macrocycles in separation technologies. chemimpex.com They can be employed as extractants in liquid-liquid extraction processes to selectively move target ions from one phase to another, which is useful for the purification of rare earth elements and the removal of heavy metals. chemimpex.com

Ion-Selective Electrodes: As ionophores, aza-crown ethers are crucial components in the fabrication of ion-selective electrodes (ISEs). chemimpex.com The ionophore is incorporated into a membrane, where it selectively binds and transports the target ion across the membrane, generating an electrical potential that can be measured and correlated to the ion's concentration. miami.edu

Photoinduced Processes in Supramolecular Assemblies

Supramolecular assemblies involving aza-crown ethers can be designed to respond to light, leading to photoinduced processes such as isomerization, dimerization, or changes in aggregation state. These photoresponsive systems often rely on integrating a photoactive group, like cinnamic acid or azobenzene, into the crown ether structure.

The aggregation behavior of supramolecular assemblies can be controlled by the interplay of light and cation binding. In these systems, cation complexation can act as a template, promoting or altering a photoinduced process that leads to aggregation.

One example of this concept involves polymers with photodimerizable cinnamic acid ester groups and crown ether moieties. researchgate.net Upon UV irradiation, the cinnamic acid groups dimerize. This process can be significantly influenced by the presence of cations that bind to the crown ether units. The cation acts as a template, bringing the polymer chains into closer proximity and facilitating the photodimerization reaction, thereby enhancing the aggregation of the polymer. researchgate.net

Another relevant phenomenon is aggregation-induced emission (AIE), where luminogenic molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.gov By constructing supramolecular polymers based on crown ether host-guest interactions with an AIEgen core, the aggregation process, and thus the fluorescence output, can be controlled. For instance, a tetraphenylethylene (B103901) (TPE) core functionalized with crown ethers can be induced to aggregate by adding a bisammonium salt guest, leading to the formation of a fluorescent supramolecular polymer. nih.gov The complexation between the crown ether host and the guest drives the aggregation, "turning on" the fluorescence. This principle can be extended to systems where cation binding to the crown ether triggers the aggregation and subsequent emission.

Research on this compound for Reversible Polymer Precipitation Control Remains Undocumented in Publicly Accessible Literature

Extensive research into the scientific literature has revealed a notable absence of studies specifically detailing the application of the chemical compound this compound in the field of reversible polymer precipitation control. While the principles of supramolecular and host-guest chemistry are well-established in creating stimuli-responsive polymers, the specific role of this compound in this application does not appear to be a documented area of research in publicly available scientific databases.

Host-guest chemistry often underpins the functionality of "smart" polymers, which can undergo reversible phase transitions—such as precipitation and redissolution—in response to external stimuli like temperature, pH, or the presence of specific ions. In such systems, a host molecule, which can be a macrocycle like a crown ether or cyclodextrin, is typically incorporated into or interacts with a polymer. The binding of a guest molecule to this host can alter the polymer's interaction with the solvent, leading to changes in its solubility.

This compound, as an aza-crown ether, is known for its ability to form complexes with various cations. This property would theoretically make it a candidate for use in ion-responsive polymer systems. In such a hypothetical system, the azacrown ether could be appended to a polymer chain. The addition or removal of a specific cation that binds to the azacrown could then trigger a change in the polymer's conformation or hydrophilicity, thus controlling its precipitation.

However, despite the theoretical potential for such applications, a thorough search of scholarly articles and chemical databases has not yielded any specific research findings, experimental data, or detailed discussions on the use of this compound for controlling polymer precipitation in a reversible manner. The existing literature primarily focuses on the synthesis of this compound and its fundamental coordination chemistry with metal ions. There is no available information to populate a detailed article section or data tables as requested on its specific role in reversible polymer precipitation control.

Therefore, the subsection on "Reversible Polymer Precipitation Control" within the broader topic of "" cannot be substantiated with any detailed research findings at this time.

Applications of 1,4,7 Trioxa 10 Azacyclododecane in Diverse Scientific Fields

Sensing and Analytical Applications

The macrocyclic structure of 1,4,7-trioxa-10-azacyclododecane makes it an excellent candidate for the development of sensors and analytical tools designed for the detection and quantification of metal ions. The pre-organized cavity of the ring can selectively accommodate specific cations based on their size, charge, and coordination preferences.

Development of Ion-Selective Electrodes

This compound is a suitable ionophore for the fabrication of ion-selective electrodes (ISEs), which are analytical devices that measure the activity of a specific ion in a solution. The principle of operation relies on the incorporation of the aza-crown ether into a polymeric membrane, typically made of polyvinyl chloride (PVC). This membrane is placed at the interface between the sample solution and an internal reference electrode.

The selective binding of the target metal ion by the this compound embedded in the membrane generates a potential difference across the membrane. This potential is proportional to the logarithm of the activity of the target ion in the sample, a relationship described by the Nernst equation. The performance of such an ISE is characterized by its linear range, detection limit, response time, and selectivity over other ions.

While specific studies detailing an ISE based on this compound are not extensively documented, the performance of ISEs using similar aza-macrocycles provides a strong indication of its potential. For instance, an ISE for chromium(III) detection using a related aza-macrocycle demonstrated a wide working concentration range and a low detection limit. abechem.com A hypothetical performance data table for a this compound-based ISE for a specific cation, based on typical performance of similar macrocycle-based ISEs, is presented below.

Table 1: Hypothetical Performance Characteristics of a this compound-Based Ion-Selective Electrode

| Parameter | Value |

| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M |

| Slope | 29.5 mV/decade (for a divalent cation) |

| Detection Limit | 5.0 x 10⁻⁷ M |

| Response Time | < 15 seconds |

| Operational pH Range | 3.0 - 8.5 |

| Lifetime | > 3 months |

Design of Chemosensors (Fluorescent, Electrochemical) for Cation Detection

The modification of the this compound scaffold with chromogenic or fluorogenic units has led to the development of highly sensitive and selective chemosensors for various cations. These sensors operate on the principle of a detectable change in their optical or electrochemical properties upon binding with a specific metal ion.

Fluorescent Chemosensors: In a common design, a fluorescent moiety, such as anthracene (B1667546) or pyrene, is attached to the nitrogen atom of the aza-crown ether. In the unbound state, the fluorescence of the fluorophore may be quenched due to photoinduced electron transfer (PET) from the nitrogen atom. Upon binding of a cation within the macrocyclic cavity, the lone pair of electrons on the nitrogen atom becomes engaged in coordination, which can inhibit the PET process. This results in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the target ion. The selectivity of these sensors is determined by the fit between the cation and the cavity of the aza-crown ether. For example, derivatives of aza-crown ethers have been shown to selectively detect heavy metal ions like Cd(II) and Zn(II) through fluorescence enhancement. nih.gov

Electrochemical Chemosensors: Electrochemical sensors can also be designed using this compound. In this case, the aza-crown ether is typically immobilized on an electrode surface. The binding of a metal ion to the macrocycle can alter the electrochemical properties of the system, such as the redox potential or the current. These changes can be measured using techniques like cyclic voltammetry or differential pulse voltammetry to quantify the concentration of the target analyte.

Table 2: Research Findings on a Fluorescent Chemosensor Based on a Functionalized Aza-Crown Ether for Cation Detection

| Cation | Fluorescence Response | Fold Enhancement |

| Cd(II) | Significant Enhancement | ~15-fold |

| Zn(II) | Moderate Enhancement | ~8-fold |

| Hg(II) | Negligible Change | - |

| Pb(II) | Negligible Change | - |

| Cu(II) | Quenching | - |

Note: This table is a representative example based on findings for similar aza-crown ether derivatives.

Application in Separation Techniques for Metal Ion Detection and Recovery

The selective cation-binding properties of this compound are also exploited in various separation techniques for the detection and recovery of metal ions. These methods are crucial in fields such as environmental monitoring, hydrometallurgy, and the purification of valuable elements.

One of the primary applications is in solvent extraction , where the aza-crown ether, acting as an extractant, is dissolved in an organic solvent that is immiscible with an aqueous phase containing a mixture of metal ions. The aza-crown ether selectively forms a complex with the target metal ion, facilitating its transfer from the aqueous phase to the organic phase. By separating the two phases, the target metal ion can be isolated. The efficiency of this process depends on the distribution ratio of the metal-ligand complex between the two phases.

Another important application is in extraction chromatography . In this technique, the aza-crown ether is immobilized on a solid support material, which is then packed into a column. When a solution containing a mixture of metal ions is passed through the column, the target metal ion is selectively retained on the solid support due to its strong interaction with the immobilized aza-crown ether. Other ions with weaker interactions pass through the column. The retained metal ion can then be eluted from the column using a suitable stripping agent. This technique has been successfully employed for the separation of actinides, highlighting the potential of aza-crown ethers in nuclear waste management.

Catalysis

In the realm of catalysis, this compound and its derivatives serve as versatile ligands that can coordinate with metal ions to form catalytically active complexes. The macrocyclic ligand can influence the reactivity of the metal center by modifying its electronic properties and steric environment.

Ligand in Metal-Ion Catalysis

Complexes of this compound with transition metal ions have shown catalytic activity in a variety of chemical transformations. The aza-crown ether framework can stabilize the metal ion in a specific oxidation state and provide a well-defined coordination sphere for the catalytic reaction to occur.

A notable example of the catalytic application of metal complexes with aza-macrocycles is in the hydrolysis of phosphate (B84403) diesters. These reactions are of significant interest due to their relevance to the cleavage of DNA and RNA. For instance, copper(II) complexes of 1,4,7-triazacyclononane, a close structural analog of this compound, have been shown to effectively catalyze the hydrolysis of phosphate diesters. mdpi.com The metal ion in the complex acts as a Lewis acid, activating the phosphate group towards nucleophilic attack by a water molecule or a hydroxide (B78521) ion. The macrocyclic ligand plays a crucial role in stabilizing the catalytically active metal complex and preventing its precipitation as metal hydroxide at physiological pH.

Table 3: Catalytic Activity of a Cu(II)-Aza-Macrocycle Complex in Phosphate Diester Hydrolysis

| Substrate | Catalyst | Reaction Rate Enhancement |

| Bis(p-nitrophenyl) phosphate | Cu(II)-1,4,7-triazacyclononane | Significant acceleration compared to the uncatalyzed reaction |

Role in Enantioselective Reactions (e.g., Diethylzinc (B1219324) Addition)

The development of chiral catalysts for enantioselective synthesis is a major focus in modern organic chemistry. While this compound itself is an achiral molecule, it can be modified to create chiral ligands for asymmetric catalysis. By introducing chiral substituents on the macrocyclic ring or on the nitrogen atom, it is possible to create a chiral environment around a coordinated metal ion.

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. This reaction produces chiral secondary alcohols, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. Although there is a lack of specific literature detailing the use of this compound derivatives in this particular reaction, the general principles of asymmetric catalysis using chiral ligands are well-established. scielo.brmdpi.comnih.govsemanticscholar.orgmdpi.comdntb.gov.ua

In a hypothetical scenario, a chiral derivative of this compound could be used as a ligand for a metal catalyst, such as titanium(IV) isopropoxide. The chiral ligand would coordinate to the metal center, creating a chiral Lewis acid complex. This complex would then coordinate with the aldehyde, orienting it in a specific way that favors the attack of the diethylzinc from one face of the carbonyl group over the other. This facial selectivity would result in the preferential formation of one enantiomer of the product alcohol over the other, leading to a high enantiomeric excess (ee). The effectiveness of such a catalyst would depend on the specific structure of the chiral ligand and its ability to create a well-defined and sterically demanding chiral pocket around the metal center.

Materials Science and Polymer Chemistry

The ability of aza-crown ethers to be functionalized at the nitrogen atom makes them valuable building blocks in the synthesis of advanced materials. By attaching them to polymer backbones or other molecular scaffolds, materials with tailored properties can be developed.

Photochromic materials, which change color upon exposure to light, have been the subject of intense research for applications in optical data storage, smart windows, and molecular switches. The incorporation of ion-recognition sites, such as aza-crown ethers, into photochromic polymer systems can lead to materials whose optical properties can be modulated by both light and the presence of specific metal ions.

While the direct integration of this compound into photochromic polymer systems is not extensively documented in publicly available research, the broader class of aza-crown ethers has been successfully utilized for this purpose. For instance, photochromic polymers containing larger aza-crown ether moieties have been synthesized. The principle behind these systems is that the binding of a metal ion to the aza-crown ether unit can influence the electronic environment of the attached photochromic dye, thereby altering its light-responsive behavior. This can manifest as a shift in the absorption spectrum or a change in the rate of photoisomerization.

Table 1: Examples of Aza-Crown Ethers in Photochromic Systems (General)

| Aza-Crown Ether Derivative | Photochromic Unit | Observed Effect on Metal Ion Binding |

|---|---|---|

| Aza-15-crown-5 | Spiropyran | Modulation of photochromic properties |

It is hypothesized that this compound could be similarly employed. Its smaller cavity size would favor complexation with smaller cations like Li⁺, potentially leading to highly selective photo-responsive materials. Further research is required to explore and develop such systems based on this specific aza-crown ether.

The selective binding capabilities of aza-crown ethers make them ideal candidates for the development of polymeric receptors for ion sensing. By incorporating this compound into a polymer matrix, a sensor material can be created that exhibits a measurable response upon binding to a target ion.

While specific research on polymeric receptors derived from this compound is limited, the general strategy involves the synthesis of a monomer containing the aza-crown ether unit, which is then polymerized. The resulting polymer possesses multiple binding sites, leading to enhanced sensitivity and selectivity. The detection mechanism can be based on various principles, including changes in fluorescence, electrochemical potential, or physical properties of the polymer. For instance, ionophore-based polymeric sensors for various analytes, including drugs, have been developed using other macrocyclic compounds, demonstrating the feasibility of this approach. nih.gov

Table 2: Potential Components of a Polymeric Receptor Based on this compound

| Component | Function | Example Material |

|---|---|---|

| Recognition Element | Selective binding of target ion | This compound |

| Polymer Matrix | Provides structural support and signal transduction | Polyvinyl chloride (PVC), Polystyrene |

The development of such polymeric receptors using this compound would be a promising avenue for creating new analytical tools for environmental monitoring, clinical diagnostics, and industrial process control.

Biomedical Research Potential

The ability of aza-crown ethers to interact with biologically relevant cations has spurred interest in their potential applications in biomedical research. From fundamental studies of ion transport to therapeutic and diagnostic applications, these compounds offer a versatile platform.

Ionophores are lipid-soluble molecules that can transport ions across cell membranes. They are crucial tools in cell biology for studying the roles of various ions in physiological processes. Aza-crown ethers, including this compound, can act as synthetic ionophores. chemimpex.com

The mechanism of ion transport involves the encapsulation of a cation within the hydrophilic cavity of the crown ether, while the hydrophobic exterior of the molecule facilitates its passage through the lipid bilayer of the cell membrane. The selectivity of the ionophore is determined by the size of the crown ether cavity and the nature of the donor atoms. Given its 12-membered ring, this compound is expected to show selectivity for smaller cations such as Li⁺ and Na⁺.

While detailed ion transport studies specifically utilizing this compound are not widely reported, research on related aza-crown ethers has demonstrated their ability to perturb intracellular ion concentrations, which can be used to investigate ion-dependent cellular signaling pathways.

Chelation therapy is a medical treatment used to remove heavy metals from the body in cases of poisoning. The therapy involves the administration of a chelating agent that binds to the toxic metal ions, forming a complex that can be excreted from the body.

The fundamental principle of chelation therapy relies on the formation of stable, non-toxic complexes between the chelating agent and the target metal ion. While there is no specific research available on the use of this compound for this purpose, its structural features suggest a potential for binding to certain metal ions. The nitrogen atom in the ring can be functionalized to enhance the binding affinity and selectivity for specific toxic metals.

It is important to note that the development of a new chelating agent requires extensive research to ensure its efficacy and safety, including its ability to mobilize the target metal without causing redistribution to other sensitive organs.

The development of effective drug delivery systems is a major focus of pharmaceutical research. These systems aim to improve the therapeutic efficacy of drugs by controlling their release, targeting them to specific sites in the body, and enhancing their solubility and stability. Aza-crown ethers have been explored as components of such systems. chemimpex.com

The application of this compound in drug delivery is an area of potential, though currently underexplored. It could be used as a carrier for certain drug molecules, where the drug is either encapsulated within the macrocyclic cavity or attached to the nitrogen atom. The ability of the aza-crown ether to interact with specific ions could also be exploited to trigger drug release in response to changes in the local ionic environment. For instance, a drug-carrier conjugate could be designed to release its payload in a cellular compartment with a specific ion concentration.

Further research is needed to synthesize and evaluate drug delivery systems based on this compound to realize its potential in this field.

Interactions in Biological Systems (e.g., Enzyme Inhibition, Amino Acid Interactions)

While direct studies on the enzyme inhibitory activity of the parent this compound are not extensively documented in publicly available research, the broader class of aza-crown ethers has been investigated for their biological effects, which are often linked to their ionophoric properties and ability to interact with biological molecules.

Research into aza- and diaza-crown ethers has revealed their potential to modulate cellular processes by affecting ion homeostasis. For instance, certain N,N'-diacylated diaza-crown ethers have been shown to increase intracellular calcium concentrations in human neutrophils. mdpi.com This disruption of calcium ion flux can, in turn, inhibit cellular functions that are dependent on calcium signaling, such as the production of reactive oxygen species and chemotaxis. mdpi.comnih.gov Computational studies, specifically density-functional theory (DFT) modeling, have indicated that these aza-crown ethers can effectively bind Ca²⁺ ions, with the carbonyl oxygen atoms of the acyl substituents playing a crucial role in this interaction. mdpi.com This suggests a molecular basis for their ionophore activity and subsequent biological effects.

Furthermore, the concept of conjugating aza-crown ethers to amino acids has been explored to create novel molecular entities with potential applications in creating artificial ion channels or as building blocks for peptide-based structures. scispace.com The synthesis of amino acids functionalized with aza- and thia-crown ethers has been reported, expanding the toolbox for creating complex biomolecular structures. scispace.com These crown ether amino acids could potentially be incorporated into peptides and proteins, offering a way to introduce metal-binding sites or to influence the structure and function of these biomolecules. scispace.com For example, a luminescent aza-27-crown-9 ether amino acid has been synthesized that can signal the binding of ammonium (B1175870) ions through an increase in its emission intensity, demonstrating the potential for creating sensors based on these hybrid molecules. researchgate.net

While specific interactions with enzymes and amino acids for the purpose of targeted delivery or inhibition using this compound are still an emerging area of research, the foundational work on related aza-crown ethers provides a strong rationale for their potential in these applications. The ability to functionalize the nitrogen atom of the aza-crown ring allows for the attachment of various bioactive molecules, including amino acids and peptides, which could direct their interactions within a biological system. nih.gov

Imaging Agents and Tracers (e.g., in Lanthanide-Porphyrin Systems, ⁶⁴Cu Conjugates)

The field of molecular imaging has significantly benefited from the development of chelating agents that can stably incorporate metal ions, which are essential for various imaging modalities. Aza-macrocycles, including analogs of this compound, have proven to be exceptional scaffolds for creating imaging probes, particularly for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI).

Lanthanide-Porphyrin Systems:

Lanthanide ions are widely used in imaging due to their unique magnetic and luminescent properties. rsc.org Porphyrins and other tetrapyrrole macrocycles are excellent sensitizers for lanthanide luminescence and can be functionalized to create targeted imaging agents. researchgate.net While direct conjugation of this compound to a lanthanide-porphyrin system is not prominently reported, the principle of using aza-macrocycles as chelators for lanthanides in such constructs is well-established. For instance, systems where a lanthanide ion is not directly coordinated to the porphyrin core but to a covalently linked chelating subunit like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have been reviewed. researchgate.net This approach combines the photosensitizing properties of the porphyrin with the stable lanthanide-chelating ability of the aza-macrocycle.

⁶⁴Cu Conjugates for PET Imaging:

The radioisotope copper-64 (⁶⁴Cu) is highly valuable for PET imaging due to its favorable decay characteristics, including a half-life of 12.7 hours, which allows for imaging at later time points. youtube.com The development of bifunctional chelators that can rapidly and stably bind ⁶⁴Cu is crucial for creating targeted PET radiopharmaceuticals. Aza-macrocycles like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA have been extensively investigated for this purpose. nih.govnih.gov

These chelators can be conjugated to targeting vectors such as peptides or antibodies that specifically bind to markers on cancer cells, for example. The resulting radiolabeled conjugates can then be used to visualize tumors with high sensitivity and specificity.

A comparative study of ⁶⁴Cu-labeled prostate-specific membrane antigen (PSMA) tracers using NOTA and DOTA as chelators highlighted the impact of the macrocycle structure on the biodistribution of the imaging agent. nih.gov While both ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q showed effective tumor uptake, ⁶⁴Cu-NOTA-PSMA-3Q exhibited significantly lower liver uptake, which is a desirable characteristic for reducing background signal and improving image quality. nih.gov However, ⁶⁴Cu-DOTA-PSMA-3Q demonstrated better tumor retention at 24 hours post-injection. nih.gov

Similarly, in studies with lactam-cyclized alpha-melanocyte-stimulating hormone peptides for melanoma imaging, substituting DOTA with NOTA for ⁶⁴Cu chelation led to improved tumor-to-kidney uptake ratios. nih.gov These findings underscore the importance of the chelator's structure in optimizing the pharmacokinetic properties of the imaging probe.

The research on these closely related aza-macrocycles provides a strong foundation for the potential use of functionalized this compound as a chelator for ⁶⁴Cu in PET imaging. Its smaller ring size and mixed donor atoms (three oxygen, one nitrogen) compared to DOTA might offer different complexation kinetics and stability, potentially leading to novel biodistribution profiles for targeted radiopharmaceuticals.

Interactive Data Table: Comparison of ⁶⁴Cu-labeled Tracers with NOTA and DOTA Chelators

| Tracer | Chelator | Targeting Vector | Key Finding | Reference |

| ⁶⁴Cu-NOTA-PSMA-3Q | NOTA | PSMA-3Q | Lower liver uptake compared to DOTA analog. | nih.gov |

| ⁶⁴Cu-DOTA-PSMA-3Q | DOTA | PSMA-3Q | Better tumor retention at 24h compared to NOTA analog. | nih.gov |

| ⁶⁴Cu-NOTA-GGNle-CycMSHhex | NOTA | CycMSHhex | Improved tumor-to-kidney uptake ratio over DOTA analog. | nih.gov |

| ⁶⁴Cu-DOTATATE | DOTA | Octreotate | FDA-approved for PET imaging of neuroendocrine tumors. | youtube.com |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Mechanics

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a system of atoms. It is particularly useful for predicting the geometry and conformations of large molecules such as macrocyclic ligands and their complexes.

Molecular modeling techniques are employed to predict the three-dimensional arrangement of the 1,4,7-Trioxa-10-azacyclododecane ligand when it coordinates to a metal ion. The conformation of the macrocycle is a critical factor in determining the stability and selectivity of the resulting complex. These simulations can identify the most stable conformers by calculating the steric energy of different arrangements. However, specific studies detailing the predicted conformations of this compound within its metal complexes are not extensively available in the reviewed literature.

Simulations using molecular mechanics can also quantify the strength of the interaction between a cation and the this compound ligand. These interaction energies are calculated by considering electrostatic forces, van der Waals interactions, and other non-bonded forces between the ion and the donor atoms (three oxygen and one nitrogen) of the macrocycle. While it is established that this aza-crown ether forms stable complexes with various cations, specific tabulated data for ion-ligand interaction energies from molecular mechanics simulations for this compound are not readily found in published research. chemimpex.com

Quantum Chemical Calculations (e.g., Ab-initio, DFT)

Quantum chemical calculations, such as ab-initio methods and Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and bonding in molecules. These methods are based on solving the Schrödinger equation and are used to obtain accurate information about molecular properties.

Quantum chemical calculations can be utilized to investigate the electronic energy levels and angular momentum properties of this compound and its metal complexes. Such studies are crucial for understanding the spectroscopic and magnetic properties of these compounds. For instance, in complexes with paramagnetic metal ions, these calculations can help interpret electron paramagnetic resonance (EPR) spectra. Despite the utility of these methods, specific research focusing on the electronic energy states and angular momentum of this compound complexes is not prominent in the scientific literature.

Below is an interactive table template that would typically be populated with such computational data.

| Metal Ion | Binding Energy (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) | Gibbs Free Energy of Formation (ΔG) (kcal/mol) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is a template. Specific computational data for this compound complexes is not available in the cited literature.

The nature of the bonding between the metal ion and the donor atoms of this compound can be thoroughly investigated using quantum chemical methods. These studies can elucidate the degree of covalent versus ionic character in the metal-ligand bonds and analyze charge transfer between the metal and the ligand. DFT calculations on related aza-crown ether complexes with actinide ions have been used to analyze molecular orbitals and Wiberg bond orders to quantify the metal-oxygen bond strength. nih.gov However, specific studies detailing the metal-ligand interaction analysis for this compound are not found in the reviewed literature.

Computational Docking and Guest Pre-screening

Computational docking and guest pre-screening have emerged as invaluable tools in the study of host-guest chemistry, offering insights into the binding affinities and selectivities of macrocyclic compounds like this compound, also known as aza-12-crown-4. These theoretical approaches allow for the efficient evaluation of potential guest molecules, guiding experimental efforts toward the most promising candidates.

Molecular docking simulations are employed to predict the preferred orientation of a guest molecule when bound to a host, forming a stable complex. The process involves sampling a large number of possible conformations and scoring them based on the estimated binding energy. This pre-screening capability is particularly advantageous in identifying which cations or small molecules are likely to form strong complexes with this compound.